2-Ethoxy-5-fluorothiophenol

Medicinal chemistry Drug design Lipophilicity optimization

2-Ethoxy-5-fluorothiophenol (CAS 1379199-18-4) is an organofluorine aromatic thiol of molecular formula C8H9FOS, with a molecular weight of approximately 172.22 g/mol, characterized by a 2-ethoxy substituent and a 5-fluoro substituent on a benzenethiol core. This specific 2,5-disubstitution pattern distinguishes it from alternative ethoxy-fluoro-thiophenol regioisomers (e.g., 3-ethoxy-4-fluoro) and from other close-in-class analogs such as 5-fluoro-2-methoxythiophenol, resulting in measurable differences in molecular weight, lipophilicity (XLogP3), hydrogen bonding capacity, and rotational degrees of freedom that directly inform procurement and lead optimization decisions.

Molecular Formula C8H9FOS
Molecular Weight 172.22 g/mol
Cat. No. B7999232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-fluorothiophenol
Molecular FormulaC8H9FOS
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)F)S
InChIInChI=1S/C8H9FOS/c1-2-10-7-4-3-6(9)5-8(7)11/h3-5,11H,2H2,1H3
InChIKeyFFMODPMUPGYOAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-5-fluorothiophenol Procurement Guide: Comparative Molecular Descriptors vs. Positional Isomers and Analogs


2-Ethoxy-5-fluorothiophenol (CAS 1379199-18-4) is an organofluorine aromatic thiol of molecular formula C8H9FOS, with a molecular weight of approximately 172.22 g/mol, characterized by a 2-ethoxy substituent and a 5-fluoro substituent on a benzenethiol core . This specific 2,5-disubstitution pattern distinguishes it from alternative ethoxy-fluoro-thiophenol regioisomers (e.g., 3-ethoxy-4-fluoro) and from other close-in-class analogs such as 5-fluoro-2-methoxythiophenol, resulting in measurable differences in molecular weight, lipophilicity (XLogP3), hydrogen bonding capacity, and rotational degrees of freedom that directly inform procurement and lead optimization decisions [1].

Why Generic Substitution Fails: Substitution Pattern-Dependent Differences in 2-Ethoxy-5-fluorothiophenol


In-class substitution of thiophenol derivatives in synthetic or medicinal chemistry workflows is non-trivial because the specific substitution pattern—including the position of the ethoxy group relative to the fluoro group and the thiol moiety—fundamentally alters key molecular descriptors. Substituting the 2-ethoxy-5-fluoro regioisomer with a 3-ethoxy-4-fluoro isomer (same molecular formula) or replacing the ethoxy group with a methoxy group (5-fluoro-2-methoxythiophenol) yields compounds with different lipophilicities (XLogP3), hydrogen bond acceptor counts, and rotatable bond counts . These differences, while subtle at the level of molecular formula, can lead to divergent outcomes in structure-activity relationship (SAR) studies, affecting solubility, passive membrane permeability, and subsequent biological activity [1]. Therefore, direct substitution without orthogonal analytical validation risks irreproducible SAR and misattributed potency.

2-Ethoxy-5-fluorothiophenol Quantitative Differentiation: Comparative Data vs. Analogs


Lipophilicity (XLogP3) Comparison: 2-Ethoxy-5-fluorothiophenol vs. 5-Fluoro-2-methoxythiophenol

Computed XLogP3 values indicate that 2-Ethoxy-5-fluorothiophenol (XLogP3 = 2.6) exhibits increased lipophilicity compared to the 5-fluoro-2-methoxythiophenol analog (XLogP3 = 2.1) [1]. This difference of +0.5 log unit arises from the replacement of the methoxy group with an ethoxy group on the thiophenol core, increasing carbon count and hydrophobic surface area.

Medicinal chemistry Drug design Lipophilicity optimization

Molecular Weight Differentiation: 2-Ethoxy-5-fluorothiophenol vs. 5-Fluoro-2-methoxythiophenol

The molecular weight of 2-Ethoxy-5-fluorothiophenol is 172.22 g/mol, which is 14.02 Da higher than that of the 5-fluoro-2-methoxythiophenol analog (158.20 g/mol) [1]. This difference corresponds exactly to the mass of a methylene (–CH2–) unit, consistent with ethoxy vs. methoxy substitution.

Medicinal chemistry Lead optimization Fragment-based drug discovery

Rotatable Bond Count Comparison: 2-Ethoxy-5-fluorothiophenol vs. 5-Fluoro-2-methoxythiophenol

2-Ethoxy-5-fluorothiophenol possesses two rotatable bonds, whereas the 5-fluoro-2-methoxythiophenol analog contains only one rotatable bond [1]. The additional rotatable bond in the ethoxy derivative arises from the ethyl group (–O–CH2–CH3) vs. the methyl group (–O–CH3) in the methoxy analog.

Conformational analysis Molecular flexibility Drug design

Hydrogen Bond Acceptor Count: 2-Ethoxy-5-fluorothiophenol vs. 5-Fluoro-2-methoxythiophenol

Both 2-Ethoxy-5-fluorothiophenol and its 5-fluoro-2-methoxythiophenol analog share identical computed hydrogen bond donor and acceptor counts (1 donor, 3 acceptors) [1]. This indicates that the ethoxy vs. methoxy substitution does not alter the compound's hydrogen bonding capacity, providing a point of molecular similarity despite differences in lipophilicity and molecular weight.

Medicinal chemistry Solubility prediction Molecular interactions

Topological Polar Surface Area (TPSA) Comparison: 2-Ethoxy-5-fluorothiophenol vs. 5-Fluoro-2-methoxythiophenol

Both 2-Ethoxy-5-fluorothiophenol and its 5-fluoro-2-methoxythiophenol analog share an identical computed topological polar surface area (TPSA) of 10.2 Ų [1]. This low TPSA value, well below the typical threshold of 140 Ų for oral bioavailability, is characteristic of small aromatic thiols and remains unchanged upon ethoxy vs. methoxy substitution.

Drug-likeness prediction Membrane permeability Medicinal chemistry

Inferred Increased Electrophilicity Due to 5-Fluoro Substitution

Based on the well-established electronic effects of fluorine substitution on aromatic rings, the presence of the 5-fluoro substituent on 2-Ethoxy-5-fluorothiophenol is expected to increase the electrophilicity of the aromatic ring compared to a non-fluorinated analog such as 2-ethoxythiophenol . This effect, described in vendor technical documentation, facilitates nucleophilic aromatic substitution reactions and influences the compound's reactivity profile in synthetic applications.

Chemical reactivity Nucleophilic substitution Synthetic chemistry

Procurement-Relevant Application Scenarios for 2-Ethoxy-5-fluorothiophenol


Medicinal Chemistry Lead Optimization: Lipophilicity Tuning Without Altering Hydrogen Bonding or TPSA

In SAR campaigns, 2-Ethoxy-5-fluorothiophenol offers a +0.5 log unit increase in XLogP3 (2.6 vs. 2.1) and a +14 Da increase in molecular weight relative to 5-fluoro-2-methoxythiophenol, while maintaining identical hydrogen bond donor/acceptor counts and TPSA [1]. This enables systematic exploration of lipophilicity effects on potency, permeability, and metabolic stability without confounding changes in polar surface area or hydrogen bonding capacity, making it a valuable tool compound for property-based lead optimization.

Synthetic Building Block Requiring Enhanced Conformational Flexibility

With two rotatable bonds compared to one rotatable bond for the 5-fluoro-2-methoxythiophenol analog [1], 2-Ethoxy-5-fluorothiophenol introduces greater conformational flexibility into synthetic scaffolds. This property may be advantageous in combinatorial library synthesis where exploring diverse three-dimensional conformations is a key objective, or in the preparation of ligands requiring adaptive binding modes.

Fragment-Based Drug Discovery: Molecular Weight-Conscious Expansion

As a fragment-sized molecule (MW ~172 Da) with a low TPSA of 10.2 Ų and favorable lipophilicity (XLogP3 = 2.6), 2-Ethoxy-5-fluorothiophenol is suitable for fragment-based screening libraries [1]. The 2-ethoxy-5-fluoro substitution pattern provides a distinct chemical space relative to the 5-fluoro-2-methoxy analog (MW 158 Da, XLogP3 2.1), offering researchers a choice of starting points for fragment growing or linking strategies.

Regioisomer-Specific Studies Requiring 2-Ethoxy-5-Fluoro Substitution

The 2-ethoxy-5-fluoro regioisomer is distinct from the 3-ethoxy-4-fluoro regioisomer (same molecular formula, MW 172.22 g/mol), and this positional difference is expected to result in divergent reactivity and binding properties . Procurement of the correct regioisomer is essential for studies where the relative positioning of the ethoxy and fluoro groups dictates biological activity or chemical reactivity. Researchers should verify regioisomeric identity via NMR or LC-MS before use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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